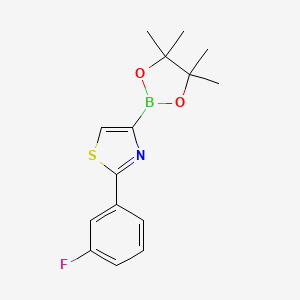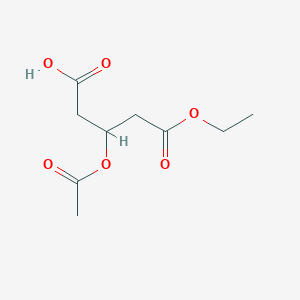
Mono-ethyl (R)-3-acetoxyglutarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono-ethyl ®-3-acetoxyglutarate is an organic compound that belongs to the class of esters It is derived from glutaric acid and features an acetoxy group at the third carbon position
准备方法
Synthetic Routes and Reaction Conditions
Mono-ethyl ®-3-acetoxyglutarate can be synthesized through esterification reactions. One common method involves the reaction of ®-3-hydroxyglutaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Mono-ethyl ®-3-acetoxyglutarate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Mono-ethyl ®-3-acetoxyglutarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学研究应用
Mono-ethyl ®-3-acetoxyglutarate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of polymers and as a plasticizer in materials science.
作用机制
The mechanism of action of Mono-ethyl ®-3-acetoxyglutarate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for esterases, which hydrolyze the ester bond to release active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular functions and metabolic processes.
相似化合物的比较
Similar Compounds
Mono-ethyl ®-3-hydroxyglutarate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Diethyl glutarate: Contains two ethyl ester groups instead of one.
Ethyl ®-3-hydroxybutyrate: Similar ester structure but with a different carbon backbone.
Uniqueness
Mono-ethyl ®-3-acetoxyglutarate is unique due to its specific acetoxy functional group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
属性
分子式 |
C9H14O6 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC 名称 |
3-acetyloxy-5-ethoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C9H14O6/c1-3-14-9(13)5-7(4-8(11)12)15-6(2)10/h7H,3-5H2,1-2H3,(H,11,12) |
InChI 键 |
XTDRHYRKEIVYIN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(CC(=O)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12283512.png)

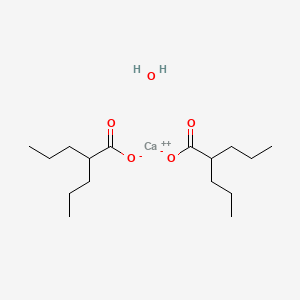
![[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12283523.png)
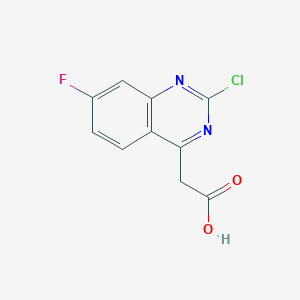

![1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12283553.png)
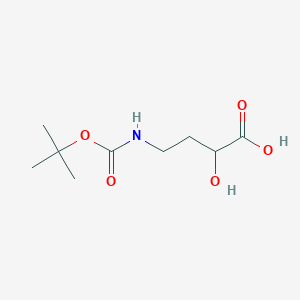

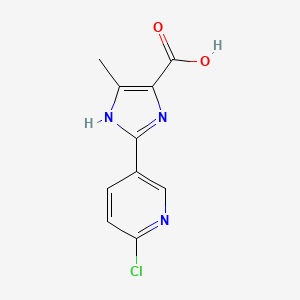
![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)

